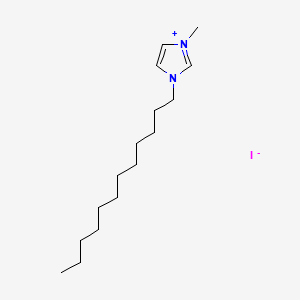

1-Dodecyl-3-methylimidazolium iodide

Description

Contextualization within Ionic Liquid Chemistry and Advanced Materials Science

Ionic liquids (ILs) are salts that exist in a liquid state at or near room temperature, a characteristic that distinguishes them from traditional high-melting-point salts. researchgate.netmonmouthcollege.edu This property arises from their composition of large, asymmetric organic cations and various organic or inorganic anions, which hinder the formation of a stable crystal lattice. monmouthcollege.edu Imidazolium-based ILs are among the most extensively studied due to their tunable properties, high thermal stability, and wide electrochemical windows. monmouthcollege.edumdpi.commdpi.com The properties of an ionic liquid, such as viscosity, melting point, and solubility, can be finely tuned by modifying the structure of the cation or the nature of the anion. researchgate.net

1-Dodecyl-3-methylimidazolium (B1224283) iodide holds a specific niche within this class as an ionic liquid crystal (ILC). lookchem.com The presence of the long dodecyl chain on the imidazolium (B1220033) cation induces amphiphilic behavior, leading to self-assembly into ordered liquid crystalline phases, such as the smectic A phase. lookchem.comacs.org This behavior is crucial in the field of advanced materials science. For instance, in dye-sensitized solar cells (DSSCs), [C12MIM]I has been investigated as a component of the electrolyte. mdpi.compsu.edu Its ability to form self-assembled structures can create two-dimensional conductive pathways, which facilitates efficient charge transport. acs.orgacs.org The use of [C12MIM]I as an electrolyte has been shown to lead to high short-circuit photocurrent density and improved light-to-electricity conversion efficiency in DSSCs. acs.orgpsu.edu This is a significant advantage over more volatile organic solvents, as ionic liquids offer non-flammability and negligible vapor pressure, contributing to the long-term stability of devices. mdpi.compsu.edumdpi.com

The Dodecyl-Methylimidazolium Cation and Iodide Anion as a Model System for Scientific Inquiry

The specific combination of the 1-dodecyl-3-methylimidazolium cation and the iodide anion makes this compound a valuable model system for investigating fundamental chemical principles. The structure allows researchers to explore the intricate relationship between molecular architecture and macroscopic properties.

The cation, [C12MIM]⁺, is a prime example of how alkyl chain length influences the physical state and phase behavior of ionic liquids. nih.gov While imidazolium salts with shorter alkyl chains (e.g., butyl or ethyl) are typically isotropic ionic liquids at room temperature, the introduction of a long dodecyl chain (12 carbon atoms) promotes the formation of ordered liquid crystalline phases. lookchem.comrsc.org This makes the [C12MIM]⁺ cation an excellent platform for studying self-assembly, aggregation behavior, and the transition from simple ionic liquids to more complex, structured materials like ionic liquid crystals. nih.govnih.gov Its surfactant-like properties have also been a subject of research, comparing its behavior to traditional cationic surfactants. researchgate.netresearchgate.net

The iodide anion (I⁻) is integral to the compound's application in electrochemistry, particularly in DSSCs where the iodide/triiodide (I⁻/I₃⁻) redox couple is a common mediator. acs.org The use of [C12MIM]I allows for the study of charge transport mechanisms in a highly structured, anisotropic medium. lookchem.com The high conductivity observed in its liquid crystal phase is attributed to this self-assembly, providing a model for designing next-generation electrolytes with enhanced performance. lookchem.compsu.edu The study of how the cation's structure and the resulting phase behavior affect the electrochemical properties of the iodide-based redox couple provides critical insights for the development of more efficient energy conversion devices. mdpi.comacs.org

Compound Properties

Below are tables detailing the key identifiers and physical properties of 1-Dodecyl-3-methylimidazolium iodide.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVJLVQTNZVVRZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049359 | |

| Record name | 1-Dodecyl-3-methylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81995-09-7 | |

| Record name | 1-Dodecyl-3-methylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecyl-3-methylimidazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Dodecyl-3-methylimidazolium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS3LR7SY32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Purification Strategies

Alkylation Reactions for Imidazolium (B1220033) Cation Precursors

The synthesis of the 1-dodecyl-3-methylimidazolium (B1224283) cation is primarily achieved through a quaternization reaction, a type of S_N2 alkylation. nih.govyoutube.com This reaction involves the nucleophilic attack of one of the nitrogen atoms of 1-methylimidazole (B24206) on an alkylating agent. The most direct route to 1-dodecyl-3-methylimidazolium iodide involves the use of 1-iodododecane (B1195088) as the alkylating agent.

The general reaction is as follows: 1-methylimidazole + 1-iodododecane → this compound

Alternatively, other alkyl halides such as 1-bromododecane (B92323) or 1-chlorododecane (B51209) can be used to first synthesize the corresponding 1-dodecyl-3-methylimidazolium halide, which then undergoes an anion exchange reaction to yield the final iodide product. nih.govbohrium.com The reaction with 1-bromododecane, for instance, is often carried out by reacting equimolar amounts of 1-methylimidazole and 1-bromododecane, sometimes under an inert atmosphere with vigorous stirring. nih.gov The kinetics of such alkylation reactions have been found to follow the S_N2 rate law, particularly in dilute solutions. lookchem.com

The choice of solvent can influence the reaction rate, with polar aprotic solvents like acetonitrile (B52724) and cyclopentanone (B42830) often favored. lookchem.com However, to align with green chemistry principles, many syntheses are now performed under solvent-free conditions. rsc.org

Table 1: Alkylation Reaction Conditions for Imidazolium Cation Synthesis

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Alkyl bromides (C9-C20) | 1-Methylimidazole | None (neat) | 60 | 24 | Not specified | nih.gov |

| 1-Bromodecane | 1-Methylimidazole | None (neat) | Not specified | Not specified | Not specified | researchgate.netresearchgate.net |

| 1-Chlorobutane | 1-Methylimidazole | None or Ethanol (B145695) | Not specified | Not specified | Not specified | amanote.com |

| 1-Iodobutane | 1-Methylimidazole | Acetonitrile | 313.15 - 343.15 K | Not specified | Not specified | lookchem.com |

| 1-Bromobutane | 1-Methylimidazole | None (neat) | 348 - 363 K | Not specified | Not specified | lookchem.com |

| Chloroalkanes (C12, C14, C16) | N-methylimidazole | Toluene | 110 | 72 | >85 | bohrium.com |

Anion Exchange Reactions for Iodide Counterion Incorporation

When the initial synthesis does not directly use an iodide-containing alkylating agent, a subsequent anion exchange (metathesis) reaction is necessary to incorporate the iodide counterion. youtube.comnih.gov This is a common and versatile strategy in ionic liquid synthesis, allowing for the creation of a wide variety of ionic liquids from a common halide precursor. rsc.orgrsc.orgresearchgate.net

Two primary methods are employed for this purpose:

Metathesis with an Alkali Metal Iodide: The imidazolium halide precursor (e.g., 1-dodecyl-3-methylimidazolium bromide) is reacted with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI). The reaction is driven by the precipitation of the less soluble inorganic halide salt (e.g., NaBr or KBr) in a suitable solvent, such as acetone (B3395972) or dichloromethane (B109758). google.com

Anion Exchange Resins: This method provides a clean and efficient way to exchange anions. rsc.orgresearchgate.net An anion exchange resin is first loaded with iodide ions by passing a solution of a salt like KI through it. The imidazolium halide solution is then passed through the iodide-loaded resin. The halide ions from the ionic liquid are retained by the resin, and the iodide ions are released into the solution, forming the desired this compound. This technique can be highly effective for achieving quantitative ion exchange. rsc.orgrsc.org

A related approach involves the use of silver salts, such as silver tetrafluoroborate (B81430), to precipitate the halide, followed by further reaction steps, though this is more common for anions other than iodide. rsc.org The completeness of the anion exchange is a critical parameter and is often checked by a qualitative test with silver nitrate (B79036), which would precipitate any remaining chloride or bromide ions. rsc.org

Table 2: Comparison of Anion Exchange Methodologies

| Method | Reagents | Solvent | Driving Force | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|---|

| Salt Metathesis | Potassium tetrafluoroborate, Sodium tetrafluoroborate | Water, Acetone | Precipitation of inorganic salt (e.g., KCl) | Simple, widely used | Potential for halide contamination if precipitation is incomplete | google.comresearchgate.net |

| Anion Exchange Resin | Iodide-loaded resin | Various (e.g., organic solvents) | High affinity of resin for halide ions | High purity, quantitative exchange | Requires preparation of the resin, may be slower | rsc.orgrsc.orgresearchgate.net |

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, which in turn reduces production costs and environmental impact. beilstein-journals.org Key parameters that are typically optimized include temperature, reaction time, solvent, and reactant stoichiometry. lookchem.comresearchgate.net

For the alkylation step, studies on similar ionic liquids have shown that increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to side reactions and product degradation. mdpi.com The choice of solvent also plays a significant role; for example, the synthesis of 1-decyl-3-methylimidazolium (B1227720) tetrafluoroborate and hexafluorophosphate (B91526) showed that using methanol (B129727) as a solvent and extending the reaction time to several days resulted in high yields of 80.7% and 95.8%, respectively. researchgate.net

Modern synthetic approaches aim to enhance efficiency and align with green chemistry principles. Notable strategies include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours or days to minutes and often leads to higher yields and purer products compared to conventional heating methods. researchgate.net

Solvent-Free Synthesis: Conducting the reaction without a solvent (neat) simplifies the workup procedure, reduces waste, and can be more cost-effective. rsc.org This is particularly feasible for ionic liquid synthesis where the product itself can act as a solvent for the reactants.

The optimization process often involves a systematic study where one parameter is varied while others are kept constant to determine its effect on the yield and purity. beilstein-journals.org

Table 3: Effect of Reaction Conditions on Yield

| System | Parameter Varied | Observation | Outcome | Reference |

|---|---|---|---|---|

| 1-decyl-3-methylimidazolium salts | Solvent and Time | Methanol solvent with reaction time of 5-7 days | Yields up to 95.8% were achieved | researchgate.net |

| General Ionic Liquids | Synthesis Method | Microwave-assisted vs. Conventional heating | Reduced reaction time, improved yields | researchgate.net |

| General Ionic Liquids | Reactant Concentration | Increased reactant concentration in solution | Can lead to deviations from ideal S_N2 kinetics | lookchem.com |

| General Ionic Liquids | Alkyl Chain Length | Increasing alkyl chain length | Increases hydrophobicity and can affect physical properties | mdpi.com |

Advanced Purification Techniques for High-Purity Research Samples

The synthesis of ionic liquids often results in products contaminated with unreacted starting materials (e.g., 1-methylimidazole, alkyl halide), solvents, and by-products. rsc.orgresearchgate.net Achieving the high purity (>98%) required for many research applications necessitates multi-step purification protocols. scbt.comroco.global

Common and advanced purification techniques include:

Solvent Washing/Extraction: The crude product is washed with a non-polar organic solvent like ethyl acetate (B1210297), diethyl ether, or n-hexane. nih.govbohrium.com This step is effective for removing unreacted starting materials and other non-polar impurities, as the ionic liquid itself is typically insoluble in these solvents.

Activated Charcoal Treatment: To remove colored impurities, the ionic liquid is often dissolved in a suitable solvent (e.g., acetone, methanol, or water) and treated with activated charcoal. researchgate.netgoogle.com The mixture is stirred, sometimes with heating, and then the charcoal is removed by filtration. The viscosity of some ionic liquids can make filtration difficult, so dilution with a volatile solvent is often necessary. researchgate.net

Column Chromatography: For achieving very high purity, column chromatography using an adsorbent like silica (B1680970) gel or alumina (B75360) can be employed. The ionic liquid is passed through the column with a suitable eluent system (e.g., methylene (B1212753) chloride:methanol). rsc.org

Recrystallization: For ionic liquids that are solids at or below room temperature, such as this compound (melting point ~40°C), recrystallization from a suitable solvent system can be a powerful purification method. roco.global

Drying under High Vacuum: Water is a common and problematic impurity in ionic liquids as it can significantly alter their physicochemical properties. researchgate.net The final step in purification is always rigorous drying under high vacuum, often at an elevated temperature, to remove residual water and any volatile organic solvents used in previous steps. google.comresearchgate.netnih.gov

The combination of these techniques is essential to produce ionic liquids of a quality suitable for sensitive applications where impurities could lead to non-reproducible results. rsc.orgnih.gov

Purity Assessment Methodologies for Academic and Industrial Applications

A thorough characterization of the final product is essential to confirm its identity and quantify its purity. nih.gov The lack of purity specification in published literature has been identified as a cause for non-reproducible data. rsc.orgresearchgate.net A suite of analytical techniques is employed for both academic and industrial quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. bohrium.comnih.gov The spectra provide definitive proof of the cation's structure, showing the characteristic peaks for the imidazolium ring protons and the alkyl chain. NMR can also be used to detect and quantify organic impurities, such as residual 1-methylimidazole or solvents. researchgate.netnih.gov

Karl Fischer (KF) Titration: This is the gold standard for determining the water content in ionic liquids. researchgate.netjrwb.de Coulometric KF titration is particularly suitable as it is a quick method requiring only a small sample size. jrwb.de Commercial samples of similar ionic liquids often specify a water content of ≤0.5%. sigmaaldrich.comsigmaaldrich.com

Halide Content Analysis: When the ionic liquid is prepared via anion exchange, it is crucial to test for residual precursor halide ions (e.g., chloride, bromide). jrwb.de This can be done semi-quantitatively with a silver nitrate test or quantitatively using methods like Volhard titration, ion-selective electrodes, or ion chromatography. researchgate.netjrwb.de

Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to confirm the molecular weight of the cation. nih.gov

Elemental Analysis: This technique determines the percentage composition (C, H, N) of the compound, providing a fundamental check of its purity and empirical formula. scbt.com

For industrial applications, the focus is often on developing robust, rapid, and cost-effective quality control methods to ensure batch-to-batch consistency. mdpi.com

Table 4: Purity Assessment Methods for this compound

| Method | Purpose | Information Obtained | Detection Limit | Reference |

|---|---|---|---|---|

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and impurity detection | Confirms cation structure, identifies and quantifies organic impurities (e.g., residual reactants, solvents) | Impurity dependent | nih.govdntb.gov.ua |

| Karl Fischer Titration | Water content determination | Precise quantification of water | As low as 0.01 µg of water | jrwb.de |

| Ion Chromatography | Anion and halide impurity analysis | Quantification of iodide and residual halides (Cl⁻, Br⁻) | ppm level | researchgate.net |

| Volhard Titration / Ion-Selective Electrode | Halide impurity analysis | Quantification of residual halides | ~1% wt (Volhard), ppm level (electrode) | jrwb.de |

| Mass Spectrometry (e.g., MALDI-TOF) | Molecular weight confirmation | Mass of the 1-dodecyl-3-methylimidazolium cation | Instrument dependent | nih.gov |

| Elemental Analysis | Empirical formula verification | Percentage of C, H, N, I | Standard analytical limits | scbt.com |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of 1-dodecyl-3-methylimidazolium (B1224283) iodide. Through the analysis of ¹H and ¹³C nuclei, a detailed map of the molecule's covalent framework is achieved.

Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms within the 1-dodecyl-3-methylimidazolium cation. The spectrum is characterized by distinct signals corresponding to the protons on the imidazolium (B1220033) ring and those along the dodecyl alkyl chain.

The most downfield signal is a singlet appearing at approximately 10.41 ppm, which is characteristic of the acidic proton at the C2 position of the imidazolium ring (NCHN). rsc.org This significant downfield shift is due to the deshielding effect of the adjacent positively charged nitrogen atoms. Two other protons on the imidazolium ring typically appear as triplets around 7.37 ppm and 7.51 ppm. rsc.org

The protons of the alkyl chain produce a series of signals in the upfield region of the spectrum. The N-CH₂ group directly attached to the imidazolium ring shows a triplet at approximately 4.27-4.38 ppm. rsc.org The protons of the methyl group attached to the other nitrogen (N-CH₃) resonate as a singlet around 4.14 ppm. rsc.org The long methylene (B1212753) (-CH₂-) chain of the dodecyl group produces a large, complex multiplet in the 1.22–1.33 ppm range, while the terminal methyl (-CH₃) group of the dodecyl chain is identifiable as a triplet at approximately 0.83–0.93 ppm. rsc.org

Interactive Table: ¹H NMR Chemical Shifts for 1-Dodecyl-3-methylimidazolium Cation Note: Data based on the bromide analogue in CDCl₃, which is expected to be very similar to the iodide salt.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NCHN (Imidazolium C2-H) | 10.41 | Singlet | N/A |

| NCHCH (Imidazolium C4/5-H) | 7.51 | Triplet | 1.8 |

| NCH CH (Imidazolium C4/5-H) | 7.37 | Triplet | 1.8 |

| N-CH ₂-(CH₂)₁₀-CH₃ | 4.27-4.38 | Triplet | 7.4 |

| Imidazolium N-CH ₃ | 4.14 | Singlet | N/A |

| N-CH₂-CH ₂-(CH₂)₉-CH₃ | 1.90 | Multiplet | 7.1, 7.4 |

| N-(CH₂)₂-(CH ₂)₉-CH₃ | 1.22-1.33 | Multiplet | N/A |

| N-(CH₂)₁₁-CH ₃ | 0.83-0.93 | Triplet | 7.1 |

Source: rsc.org

Complementing the proton NMR, Carbon-13 (¹³C) NMR spectroscopy provides a definitive count of the unique carbon atoms in the molecule and insight into their electronic environments.

The carbon atom at the C2 position of the imidazolium ring (NCHN) is the most deshielded, appearing at approximately 137.67 ppm. rsc.org The C4 and C5 carbons of the ring are found at around 123.46 ppm and 121.72 ppm. The carbon of the N-CH₂ group of the dodecyl chain resonates at about 50.20 ppm, while the N-CH₃ carbon appears at 36.78 ppm. rsc.org The carbons of the dodecyl chain's methylene backbone are observed in a dense cluster of peaks between 22.66 and 31.89 ppm. The terminal methyl carbon of the dodecyl chain is the most shielded, resonating at approximately 14.10 ppm. rsc.org

Interactive Table: ¹³C NMR Chemical Shifts for 1-Dodecyl-3-methylimidazolium Cation Note: Data based on the bromide analogue in CDCl₃, which is expected to be very similar to the iodide salt.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| N CHN (Imidazolium C2) | 137.67 |

| NC HC H (Imidazolium C4/C5) | 121.72, 123.46 |

| N-CH₂ -(CH₂)₁₀-CH₃ | 50.20 |

| Imidazolium N-CH₃ | 36.78 |

| N-(CH₂)₂-(C H₂)₉-CH₃ | 22.66 - 31.89 |

| N-(CH₂)₁₁-C H₃ | 14.10 |

Source: rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the chemical bonds within 1-dodecyl-3-methylimidazolium iodide, offering confirmation of its functional groups and insights into intermolecular forces.

The FT-IR spectrum shows strong absorption bands corresponding to the C-H stretching vibrations of the long dodecyl chain. The asymmetric and symmetric stretching modes of the CH₂ groups are prominent in the 2920-2930 cm⁻¹ and 2850-2860 cm⁻¹ regions, respectively. researchgate.net The stretching vibrations associated with the C-H bonds on the imidazolium ring are typically observed at higher wavenumbers, often above 3100 cm⁻¹. Other characteristic peaks for the imidazolium ring include C=C and C=N stretching vibrations, which appear in the 1550-1650 cm⁻¹ range. ijcrr.com

Interactive Table: Key FT-IR Vibrational Bands for Alkyl-Imidazolium Salts

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3150 | Imidazolium Ring C-H Stretch |

| ~2925 | Alkyl Chain Asymmetric CH₂ Stretch |

| ~2855 | Alkyl Chain Symmetric CH₂ Stretch |

| ~1630 | Imidazolium Ring C=N Stretch |

| ~1570 | Imidazolium Ring C=C Stretch |

| ~1465 | CH₂ Bending (Scissoring) |

Source: researchgate.netijcrr.com

UV-Visible Spectroscopy in Host-Guest Inclusion Complexation Studies

UV-Visible spectroscopy is a valuable tool for investigating the interactions of this compound in solution, particularly in the context of host-guest chemistry. The imidazolium ring possesses a π-electron system that gives rise to a characteristic absorption peak in the UV region, typically around 212 nm. While the cation itself can be a guest, the iodide anion (I⁻) provides a unique avenue for study.

In aqueous solutions, iodide can equilibrate with dissolved iodine (I₂) to form the triiodide anion (I₃⁻), which has strong absorption bands in the UV-Vis spectrum (around 290 nm and 350 nm). nih.gov This property is exploited in host-guest studies with macrocyclic hosts like cyclodextrins. When a host molecule such as α-cyclodextrin is added, it can encapsulate the triiodide ion. nih.gov This encapsulation event alters the microenvironment of the triiodide, leading to distinct changes in the UV-Vis absorption spectrum. By monitoring these spectral changes (e.g., shifts in wavelength or changes in absorbance) as a function of the host concentration, one can determine the stoichiometry and binding constant (Kₐ) of the host-guest complex. nih.govresearchgate.net This makes UV-Vis spectroscopy a powerful method for quantifying the supramolecular interactions involving the anionic component of the ionic liquid.

X-ray and Neutron Scattering Techniques for Supramolecular Architecture Determination

While NMR and FT-IR define the molecule, X-ray and neutron scattering techniques reveal how these molecules arrange themselves on a larger scale. Due to its amphiphilic nature—a polar imidazolium headgroup and a nonpolar dodecyl tail—this compound exhibits self-assembly into ordered supramolecular structures, particularly lyotropic liquid crystalline phases.

Long-chain ionic liquids like this compound are known to form thermotropic and lyotropic liquid crystals. Small-Angle X-ray Scattering (SAXS) is the definitive technique for characterizing the structure of these mesophases. rsc.org As the concentration of the ionic liquid in a solvent (like water) is increased, or as its temperature is changed, it can transition from isotropic liquid to various ordered phases, such as lamellar (smectic), hexagonal, or cubic phases. rsc.org

Each of these liquid crystalline phases produces a unique SAXS diffraction pattern, characterized by a series of Bragg peaks at specific scattering vector (q) ratios. rsc.org For example, a lamellar phase, consisting of bilayers of ionic liquid separated by solvent layers, will show peaks at q ratios of 1:2:3:4. A hexagonal phase, composed of cylindrical micelles packed in a hexagonal lattice, will show ratios of 1:√3:√4:√7. rsc.org By analyzing the positions of these peaks, researchers can unambiguously identify the liquid crystalline phase and calculate key dimensional parameters, such as the layer spacing in a lamellar phase or the inter-cylinder distance in a hexagonal phase. Studies on analogous 1-dodecyl-3-methylimidazolium salts have confirmed the formation of smectic A (SmA) liquid crystal phases, which would be readily characterizable by SAXS. rsc.org Neutron scattering can provide complementary information, particularly when using deuterated solvents or molecules to enhance scattering contrast and reveal further details about the specific arrangement of components within the supramolecular assembly.

Small-Angle Neutron Scattering (SANS) for Aqueous Aggregation Behavior and Nanostructure Analysis

Small-Angle Neutron Scattering (SANS) is a powerful technique for analyzing the nanostructure of this compound in aqueous solutions. This method provides detailed insights into the shape, size, and arrangement of aggregates that form as a result of the amphiphilic nature of the cation. The 1-dodecyl-3-methylimidazolium cation possesses a hydrophilic imidazolium headgroup and a long, hydrophobic dodecyl tail, leading to self-assembly in water above a certain concentration, known as the critical micelle concentration (CMC).

Research on related 1-alkyl-3-methylimidazolium salts provides a framework for understanding the aggregation behavior of this compound. Studies on 1-octyl-3-methylimidazolium iodide ([C₈mim][I]) have shown that it forms regularly sized, near-spherical, charged micelles in aqueous solutions. acs.org Similarly, SANS analysis of 1-dodecyl-3-methylimidazolium nitrate (B79036) ([C₁₂mim][NO₃]) in water indicated the formation of polydisperse spherical micelles. nih.gov The aggregation is driven by the hydrophobic interactions of the long alkyl chains. nih.gov

For this compound, SANS data typically reveals the formation of micelles once the CMC is exceeded. The scattering profiles can be modeled to determine key structural parameters of these aggregates. The iodide anion (I⁻) has a significant influence on the aggregation behavior compared to other halides like chloride (Cl⁻) and bromide (Br⁻). Due to its larger size and greater polarizability, the iodide anion binds more effectively to the micellar interface. advanceseng.com This enhanced binding leads to a higher surface activity for this compound. advanceseng.comresearchgate.net

The analysis of SANS data allows for the characterization of the micellar structure, including the aggregation number (the number of molecules per micelle), the radius of the micellar core, and the thickness of the surrounding shell. These parameters are crucial for tailoring the properties of the solution for specific applications.

| Parameter | Typical Finding for 1-Dodecyl-3-methylimidazolium Halides | Source |

| Aggregate Shape | Spherical or near-spherical micelles | acs.orgnih.gov |

| Driving Force | Hydrophobic interactions of the dodecyl chains | nih.gov |

| Anion Effect | Iodide leads to higher surface activity due to greater polarizability and binding affinity | advanceseng.comresearchgate.net |

| Aggregation Number (Nagg) | Decreases with the addition of organic solvents | nih.gov |

Thermal Analysis for Phase Transition Dynamics and Decomposition Pathways

Thermal analysis techniques are essential for determining the operational limits and phase behavior of this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on its phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Behavior Investigations

Differential Scanning Calorimetry (DSC) is employed to investigate the phase transitions of this compound, such as melting, crystallization, and glass transitions. By measuring the heat flow into or out of a sample as a function of temperature, DSC can identify the temperatures and enthalpies of these transitions.

Studies on analogous ionic liquids, such as 1-dodecyl-3-methylimidazolium bromide, have revealed complex phase behavior in the presence of water, including the formation of lyotropic liquid-crystalline gels. nih.gov For pure 1-alkyl-3-methylimidazolium halides, the phase transition temperatures are influenced by the symmetry of the cation's structure and the length of the alkyl chain. ajer.org For instance, research on 1-decyl-3-methylimidazolium (B1227720) nitrate has shown multistep phase transitions depending on the cooling rate. researchgate.net

A typical DSC thermogram for an ionic liquid like this compound would show endothermic peaks corresponding to melting and other phase changes upon heating. The transition temperatures and their associated enthalpy changes provide fundamental information about the material's physical state under different thermal conditions. The presence of impurities, such as water, can significantly affect the observed phase behavior.

| Transition Type | Influencing Factors | Expected Observation | Source |

| Melting Point | Alkyl chain length, anion type | An endothermic peak on the DSC curve | ajer.org |

| Crystallization | Cooling rate, purity | An exothermic peak upon cooling; may show cold crystallization upon heating | researchgate.net |

| Liquid Crystalline Phases | Presence of solvents (e.g., water) | Formation of lyotropic phases like lamellar or hexagonal structures | nih.gov |

Thermogravimetric Analysis (TGA) for Thermal Stability Limits in Reaction Environments

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of this compound by measuring its mass change as a function of temperature in a controlled atmosphere. The resulting data identifies the onset temperature of decomposition, which is a critical parameter for its use as a solvent or catalyst in chemical reactions.

The thermal stability of 1-alkyl-3-methylimidazolium based ionic liquids is known to be influenced by both the alkyl chain length and the nature of the anion. Generally, for the 1-alkyl-3-methylimidazolium series, the thermal stability tends to decrease as the length of the alkyl chain increases. mdpi.commdpi.com For example, studies on 1-alkyl-2,3-dimethylimidazolium nitrates showed a consistent decrease in decomposition temperature as the alkyl chain was lengthened from ethyl to decyl. mdpi.comnih.gov This trend suggests that this compound would have a lower decomposition temperature compared to its shorter-chain counterparts like 1-butyl-3-methylimidazolium iodide.

A TGA curve for this compound would show a stable mass up to a certain temperature, after which a significant mass loss indicates decomposition. The onset temperature of this mass loss is taken as the limit of its thermal stability. The decomposition mechanism can be complex and may involve processes such as nucleophilic substitution at the alkyl chain. acs.org The atmosphere (e.g., nitrogen vs. air) can also impact the decomposition profile. mdpi.com

| Compound Family | Trend in Thermal Stability | Onset Decomposition Temperature (Illustrative) | Source |

| 1-Alkyl-3-methylimidazolium cations | Decreases with increasing alkyl chain length | T(decyl) < T(octyl) < T(butyl) | mdpi.comresearchgate.net |

| 1-Alkyl-2,3-dimethylimidazolium nitrates | Decreases with increasing alkyl chain length | T(decyl) ~286-313 °C; T(ethyl) ~312-332 °C (in N₂) | mdpi.com |

Fundamental Research into Physico Chemical Phenomena and Mechanisms

Self-Assembly and Supramolecular Organization in Diverse Media

The self-assembly of amphiphilic molecules into supramolecular structures is a cornerstone of colloid and interface science. 1-Dodecyl-3-methylimidazolium (B1224283) iodide ([C12mim]I) is an ionic liquid surfactant that exhibits rich self-assembly behavior in various media, particularly in aqueous solutions. This behavior is primarily driven by the hydrophobic effect, which encourages the aggregation of the dodecyl chains to minimize their contact with water, while the hydrophilic imidazolium (B1220033) headgroups remain exposed to the aqueous environment.

In aqueous solutions, 1-dodecyl-3-methylimidazolium iodide monomers exist at low concentrations. As the concentration increases, a point is reached where the monomers begin to aggregate into micelles. This concentration is known as the critical micelle concentration (CMC). The CMC is a fundamental parameter that characterizes the efficiency of a surfactant in forming micelles.

The CMC of this compound and its halide analogues is typically determined using various experimental techniques, including surface tensiometry, conductometry, and fluorescence spectroscopy. For the 1-dodecyl-3-methylimidazolium halide series, the CMC values in aqueous solution at 298.15 K have been reported. A systematic investigation of 1-dodecyl-3-methylimidazolium halides demonstrated that the CMC of the iodide salt is lower than that of the corresponding chloride and bromide salts, indicating a greater propensity for micelle formation.

| Compound | CMC (mmol/L) |

|---|---|

| 1-Dodecyl-3-methylimidazolium chloride | 15.2 |

| 1-Dodecyl-3-methylimidazolium bromide | 12.8 |

| This compound | 10.5 |

The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG⁰m), the standard enthalpy of micellization (ΔH⁰m), and the standard entropy of micellization (ΔS⁰m) provide insight into the spontaneity and driving forces of micelle formation. These parameters are related by the equation:

ΔG⁰m = ΔH⁰m - TΔS⁰m

| Parameter | Value |

|---|---|

| ΔG⁰m (kJ/mol) | -28.8 |

| ΔH⁰m (kJ/mol) | -8.2 |

| ΔS⁰m (J/mol·K) | 69.1 |

The length of the alkyl chain on the imidazolium cation has a profound effect on the micellization behavior of 1-alkyl-3-methylimidazolium iodide surfactants. As the alkyl chain length increases, the hydrophobicity of the molecule increases, leading to a greater driving force for aggregation. wikipedia.org

Generally, for a homologous series of 1-alkyl-3-methylimidazolium halides, the CMC decreases significantly with an increase in the number of carbon atoms in the alkyl chain. This is because a longer alkyl chain leads to a more pronounced hydrophobic effect, making the transfer of the hydrocarbon tail from the aqueous environment to the micellar core more energetically favorable.

The thermodynamics of micellization are also affected by the alkyl chain length. The standard Gibbs free energy of micellization (ΔG⁰m) becomes more negative with increasing alkyl chain length, reflecting the increased spontaneity of micelle formation. The enthalpy of micellization (ΔH⁰m) may also show a trend, often becoming more exothermic with longer alkyl chains due to increased van der Waals interactions within the micellar core. The entropy of micellization (ΔS⁰m) generally becomes more positive, as more water molecules are released per monomer for longer alkyl chains.

The morphology of the aggregates can also be influenced by the alkyl chain length. While shorter-chain surfactants tend to form spherical micelles, longer-chain surfactants can form larger, non-spherical structures such as ellipsoidal or cylindrical micelles, and even wormlike micelles or vesicles at higher concentrations or in the presence of additives.

The nature of the counterion plays a crucial role in the micellization and interfacial activity of 1-dodecyl-3-methylimidazolium salts. The counterion can influence the aggregation behavior through its size, hydration, and ability to bind to the micellar surface.

In the halide series (Cl⁻, Br⁻, I⁻), the CMC of 1-dodecyl-3-methylimidazolium salts decreases in the order Cl⁻ > Br⁻ > I⁻. This trend is attributed to the decreasing hydration energy and increasing polarizability of the halide ions down the group. The less hydrated and more polarizable iodide ion can more effectively screen the electrostatic repulsion between the positively charged imidazolium headgroups at the micelle surface. This increased counterion binding promotes micellization at a lower concentration.

The thermodynamic parameters of micellization are also influenced by the counterion. The Gibbs free energy of micellization (ΔG⁰m) becomes more negative as the counterion becomes more hydrophobic and less hydrated (I⁻ < Br⁻ < Cl⁻). The enthalpy of micellization (ΔH⁰m) often becomes more exothermic in the same order, reflecting stronger interactions at the micellar interface.

Carboxylate counterions, being organic anions, can have a more complex influence on micellization. Depending on their structure (e.g., alkyl chain length, presence of aromatic rings), they can either co-assemble with the surfactant cation or interact at the micellar interface, significantly altering the CMC and the morphology of the aggregates. For instance, more hydrophobic carboxylates can lead to a substantial decrease in the CMC.

At concentrations significantly above the CMC, and often with the addition of a cosolvent or under specific temperature conditions, this compound and related long-chain ionic liquids can form lyotropic liquid crystalline phases. These are ordered, yet fluid, structures that arise from the regular packing of micelles.

While specific studies on the lyotropic liquid crystalline phases of this compound are not extensively reported, analogous long-chain 1-alkyl-3-methylimidazolium halides are known to form such phases. The type of liquid crystalline phase formed depends on factors such as concentration, temperature, and the presence of additives. Common lyotropic phases include:

Hexagonal Phase (H₁): Composed of long, cylindrical micelles packed in a hexagonal array.

Lamellar Phase (Lα): Consists of bilayers of surfactant molecules separated by layers of solvent, similar to a smectic A phase.

Cubic Phases (I₁, V₁, Q₁): These are highly viscous, isotropic phases where spherical or bicontinuous micellar structures are arranged in a cubic lattice.

The formation of these phases is driven by a balance of intermolecular forces, including hydrophobic interactions, electrostatic interactions between the headgroups and counterions, and van der Waals forces. The specific geometry is determined by the surfactant packing parameter, which relates the headgroup area, the volume of the hydrophobic tail, and the critical chain length.

These phases are typically characterized by techniques such as small-angle X-ray scattering (SAXS), which provides information about the structure and dimensions of the aggregates, and polarized optical microscopy (POM), which reveals the anisotropic nature of the liquid crystalline phases through their characteristic textures.

The self-assembly of this compound is governed by a concert of non-covalent interactions. While the hydrophobic effect is the primary driving force for aggregation in aqueous solution, other interactions play a significant role in the structure and stability of the resulting supramolecular assemblies.

Hydrogen Bonding: The imidazolium cation has acidic protons, particularly at the C2 position of the ring, which can act as hydrogen bond donors. These can form hydrogen bonds with the iodide counterion and with water molecules in the surrounding medium. In the micellar structure, these hydrogen bonds contribute to the organization of the headgroups and counterions at the micelle-water interface.

Electrostatic Interactions: The electrostatic attraction between the positively charged imidazolium headgroup and the negatively charged iodide counterion is a key interaction. As discussed, the degree of counterion binding to the micellar surface influences the stability and CMC of the micelles by modulating the repulsion between the headgroups.

Van der Waals Interactions: These forces are crucial for the cohesion of the hydrophobic core of the micelles. The dodecyl chains are held together by van der Waals forces, and the strength of these interactions increases with the length of the alkyl chain.

Together, these non-covalent interactions dictate the critical micelle concentration, the size and shape of the micelles, and the potential for the formation of more complex lyotropic liquid crystalline phases.

Ion Transport and Electrochemical Mechanism Studies

Ionic Conductivity Investigations in Electrolyte Systems

Ionic conductivity is a measure of a material's ability to conduct electricity through the movement of ions. In the context of ionic liquids (ILs), this property is paramount. For 1-alkyl-3-methylimidazolium iodide-based electrolytes, conductivity is influenced by factors such as viscosity, ion pairing, and the presence of additives. nih.gov

Research on related imidazolium iodide ILs shows a strong correlation between viscosity and ionic conductivity; a higher viscosity generally impedes ion diffusion, leading to lower ionic conductivity. e3s-conferences.org The addition of iodine to electrolytes containing 1-alkyl-3-methylimidazolium iodide can lead to the formation of triiodide (I₃⁻) ions. researchgate.net This process has been shown to enhance both mass and charge transport, which is attributed to a reduced tendency for ion pair formation with the bulkier triiodide anion compared to the iodide anion. nih.gov

While specific conductivity data for pure this compound is not extensively detailed in the reviewed literature, studies on analogous compounds provide valuable insights. For instance, solid polymer electrolytes incorporating 1-hexyl-3-methylimidazolium iodide, a shorter-chain analogue, have been investigated. The ionic conductivity of these systems increases with the concentration of the ionic liquid. In one such study, a solid polymer electrolyte containing 20% by weight of 1-hexyl-3-methylimidazolium iodide achieved a high ionic conductivity of 1.83 × 10⁻³ S/cm. researchgate.net This suggests that the long alkyl chain of the dodecyl variant would also significantly influence the conductivity of its host matrix, although its higher viscosity might temper this effect.

Table 1: Ionic Conductivity of a Related Imidazolium-Based Solid Polymer Electrolyte

| Compound | Host Matrix | Concentration (wt%) | Highest Ionic Conductivity (S/cm) |

|---|

Data from a study on a related compound to illustrate the effect of imidazolium iodides on conductivity in polymer systems. researchgate.net

Diffusion Coefficient Measurements for Ionic Species and Solutes (e.g., Triiodide)

The diffusion coefficient quantifies the rate of movement of a substance through a medium. In DSSC electrolytes, the diffusion of the redox couple, typically iodide/triiodide, is a critical factor for cell performance. The viscosity of the ionic liquid plays a significant role in determining these diffusion coefficients. researchgate.net

Studies comparing 1-dodecyl-3-ethylimidazolium iodide (a closely related IL) with its shorter-chain counterpart, 1-decyl-3-ethylimidazolium iodide, found that the diffusion coefficient of triiodide was greater in the dodecyl-containing electrolyte. mdpi.com This is somewhat counterintuitive, as longer alkyl chains typically increase viscosity. However, it highlights the complex interplay of factors, including potential nanostructuring of the liquid, that can affect ion transport.

Molecular dynamics simulations on 1-alkyl-3-methylimidazolium iodides with shorter alkyl chains (butyl, hexyl, and octyl) have indicated that the diffusion coefficient for both the cation and the anion increases as the alkyl chain length increases from C4 to C8. nih.gov This trend suggests that the diffusion in the C12 analogue could be influenced by similar structural factors.

The prevailing iodine-containing species in a mixture of this compound and iodine is the triiodide anion (I₃⁻). researchgate.net The apparent diffusion coefficients (D_app) for iodide and triiodide can be determined from steady-state currents in electrochemical measurements. For example, in one electrolyte system (though not containing the specific IL ), the diffusion coefficients for iodide and triiodide were found to be 1.9 x 10⁻⁶ cm²/s and 1.2 x 10⁻⁶ cm²/s, respectively. researchgate.net These values serve as a general reference for the magnitude of diffusion coefficients in such systems.

Table 2: Apparent Diffusion Coefficients of Iodide and Triiodide in a Reference Electrolyte System

| Ion | Apparent Diffusion Coefficient (D_app) (cm²/s) |

|---|---|

| Iodide (I⁻) | 1.9 x 10⁻⁶ |

Note: Data from a succinonitrile-based gel electrolyte, provided for context. researchgate.net

Interfacial Phenomena and Surface Activity Investigations

The long dodecyl chain in this compound imparts significant surface activity to the molecule. This leads to interesting and important behaviors at interfaces, such as liquid-liquid and air-liquid boundaries.

Dynamic Interfacial Tension Studies at Liquid-Liquid Interfaces

Interfacial tension (IFT) is the force that exists at the boundary between two immiscible liquids. Reducing this tension is critical in applications like enhanced oil recovery. Research on the closely related compound 1-dodecyl-3-methylimidazolium chloride ([C₁₂mim][Cl]) as a surfactant for reducing the IFT between heavy crude oil and water provides strong evidence for the capabilities of the iodide analogue. researchgate.netresearchgate.net

These studies show that [C₁₂mim][Cl] is highly effective at reducing IFT. The presence of salinity (e.g., NaCl) was found to significantly enhance the IFT reduction. researchgate.net Furthermore, an increase in temperature also led to a decrease in the IFT between the ionic liquid solution and the heavy crude oil. researchgate.net This behavior is characteristic of effective surfactants, where the molecules align at the interface, reducing the cohesive energy difference between the two phases.

Table 3: Factors Affecting Interfacial Tension (IFT) for [C₁₂mim][Cl] Solution/Crude Oil System

| Factor | Effect on IFT |

|---|---|

| Increased IL Concentration | Decrease |

| Presence of Salinity (NaCl) | Significant Decrease |

Data based on studies of the analogous compound 1-dodecyl-3-methylimidazolium chloride. researchgate.net

Surface Excess Concentration and Adsorption Efficiency at Air-Liquid Interfaces

At the air-liquid interface, surface-active molecules like this compound preferentially accumulate, a phenomenon quantified by the surface excess concentration (Γ). This adsorption reduces the surface tension of the liquid. The efficiency of adsorption is a measure of how effectively the molecules pack at the interface.

Studies on a series of 1-alkyl-3-methylimidazolium chlorides have shown that as the alkyl chain length increases, the minimum area occupied per surfactant molecule at the solution/air interface decreases. nih.gov This indicates more efficient packing of the longer-chain surfactants at the interface. The Gibbs free energy of adsorption (ΔG°ₐₑₛ), which indicates the spontaneity of the adsorption process, becomes more negative with increasing chain length, confirming that longer chains lead to greater surface activity. nih.gov

Furthermore, investigations into mixtures of 1-alkyl-3-methylimidazolium iodide and iodine revealed that the surface tension steeply decreased upon the addition of iodine. researchmap.jpresearchgate.net This is attributed to the localization of the resulting polyiodide ions at the liquid-vapor interface. This localization demonstrates a strong tendency for these species to adsorb at the interface, which would be characterized by a high surface excess concentration. The longer alkyl chains were found to hinder the surface well, implying a structured and densely packed interfacial layer. researchmap.jpresearchgate.net

Compound Names Table

| Abbreviation / Common Name | Full Chemical Name |

| [C₁₂mim][I] | This compound |

| [C₁₂mim][Cl] | 1-Dodecyl-3-methylimidazolium chloride |

| [C₁₀EImI] | 1-Decyl-3-ethylimidazolium iodide |

| [C₁₂EImI] | 1-Dodecyl-3-ethylimidazolium iodide |

| [C₄mim]I | 1-Butyl-3-methylimidazolium iodide |

| [C₆mim]I / HMII | 1-Hexyl-3-methylimidazolium iodide |

| [C₈mim]I | 1-Octyl-3-methylimidazolium iodide |

| NaI | Sodium Iodide |

| I₃⁻ | Triiodide |

Solvent-Solute Interactions and Molecular Solvation Dynamics

The ionic liquid this compound, belonging to the class of 1-alkyl-3-methylimidazolium salts, presents a unique solvent environment characterized by its long hydrophobic dodecyl chain and the specific interactions involving the iodide anion. These features give rise to distinct solvent-solute interactions and molecular solvation dynamics that are crucial for its application in various chemical processes.

The dissolution of solutes in this compound is governed by a combination of factors including electrostatic interactions, hydrogen bonding, van der Waals forces, and solvophobic effects. The long dodecyl chain imparts a significant nonpolar character to the cation, creating nanodomains within the liquid structure that can favorably interact with nonpolar organic solutes.

Organic Solutes: The dissolution of organic compounds is highly dependent on their polarity. Nonpolar and weakly polar organic molecules can be solubilized within the nonpolar regions created by the aggregation of the dodecyl chains. For polar organic solutes, the imidazolium ring and the iodide anion play a more significant role. The aromatic imidazolium cation can engage in π-π stacking and hydrogen bonding with suitable solutes.

Inorganic Solutes: The dissolution of inorganic salts in this compound is primarily driven by ion-ion and ion-dipole interactions. The iodide anion can interact with the cations of the inorganic salt, while the imidazolium cation interacts with the anions of the salt.

A notable example of inorganic solute interaction is the dissolution of elemental iodine (I₂). Studies on shorter-chain 1-alkyl-3-methylimidazolium iodides have shown that the addition of I₂ leads to the formation of polyiodide anions (such as I₃⁻, I₅⁻, etc.) acs.org. This process significantly alters the properties of the ionic liquid. The interaction between the imidazolium cation and the polyiodide anion is extensive, leading to a lengthening, polarizing, and weakening of the I-I bonds within the anion acs.orgresearchgate.net. This interaction is evidenced by significant shifts in the ¹H NMR spectrum of the imidazolium cation upon the addition of iodine acs.org. It is reasonable to infer that a similar mechanism occurs in this compound, where the iodide anion acts as a shuttle for the dissolution of iodine to form polyiodides.

The table below summarizes the expected solubility behavior of different classes of solutes in this compound based on principles derived from related ionic liquids.

| Solute Class | Predominant Interaction Mechanism | Expected Solubility |

| Organic | ||

| Alkanes, Alkenes | van der Waals forces with dodecyl chains | Moderate to High |

| Aromatic Hydrocarbons | π-π stacking with imidazolium ring, van der Waals forces | Moderate to High |

| Alcohols, Amines | Hydrogen bonding with iodide anion and imidazolium cation | High |

| Ketones, Esters | Dipole-dipole interactions, hydrogen bonding | Moderate to High |

| Inorganic | ||

| Simple Halide Salts (e.g., LiCl, KBr) | Ion-ion interactions | Low to Moderate |

| Salts with large, polarizable anions | Favorable lattice energy disruption | Moderate |

| Elemental Iodine (I₂) | Formation of polyiodide anions | High |

The rotational dynamics of a solute molecule within an ionic liquid are sensitive to the local microenvironment, including viscosity, free volume, and specific solute-solvent interactions. In this compound, the long alkyl chains are expected to create a more structured and potentially more viscous environment compared to shorter-chain analogues.

For instance, in imidazolium-based ionic liquids, the rotational dynamics are influenced by the nature of the anion and the length of the alkyl chain. It has been observed that the reorientation times of the imidazolium cations themselves are dependent on the viscosity and temperature, but for longer alkyl chains, the formation of organized structures can lead to deviations from linear scaling with viscosity nih.gov.

The rotational behavior of a solute in this compound would likely exhibit a high degree of friction due to the entanglement of the long dodecyl chains. The specific interactions of the solute with the iodide anion and the imidazolium ring would further modulate this dynamic behavior. For example, a solute capable of strong hydrogen bonding with the iodide anion would experience significantly hindered rotation.

The following table illustrates the expected qualitative effects of solute properties on their rotational dynamics in this compound.

| Solute Property | Expected Effect on Rotational Correlation Time (τc) | Rationale |

| Increasing Size/Volume | Increase | Greater hydrodynamic drag. |

| Increasing Polarity | Increase | Stronger dipole-dipole interactions with the ionic liquid ions. |

| Hydrogen Bond Donor Capability | Significant Increase | Specific hydrogen bonding with the iodide anion. |

| Aromaticity | Moderate Increase | π-π stacking interactions with the imidazolium ring. |

The unique solvation properties of this compound can have a profound impact on the kinetics and selectivity of chemical reactions conducted within it. The ionic liquid can influence reaction rates by differentially stabilizing reactants, transition states, and products.

The dual polar-nonpolar nature of this compound allows it to serve as a suitable medium for reactions involving both polar and nonpolar species. The nonpolar domains created by the dodecyl chains can enhance the solubility of nonpolar reactants, potentially increasing reaction rates in comparison to conventional polar solvents.

While specific kinetic data for reactions in this compound is limited, studies on other imidazolium-based ionic liquids have demonstrated their ability to influence a wide range of organic reactions. For example, dicationic imidazolium-based ionic liquids have been shown to be effective organocatalysts, with their activity influenced by the alkyl chain length and the nature of the anion mdpi.com. The choice of the anion (Cl⁻, Br⁻, or I⁻) can impact the catalytic performance, with the larger, more polarizable iodide anion potentially leading to different kinetic outcomes due to its weaker ion pairing with the cation mdpi.com.

The degradation kinetics of imidazolium-based ionic liquids themselves have also been studied, for instance, through Fenton oxidation nih.govresearchgate.net. Such studies provide insights into the stability of the imidazolium core under specific reaction conditions.

The table below provides a hypothetical overview of the potential effects of this compound on different reaction types, based on the general properties of imidazolium-based ionic liquids.

| Reaction Type | Potential Effect of this compound | Mechanistic Rationale |

| Nucleophilic Substitution (SN1/SN2) | Rate enhancement or retardation | Stabilization of charged intermediates/transition states. |

| Diels-Alder Reaction | Increased rate and selectivity | Solvophobic effects and potential hydrogen bonding to dienophile. |

| Heck Coupling | Catalyst stabilization and recycling | Dissolution and stabilization of organometallic catalyst. |

| Esterification | Catalytic activity | Brønsted acidity of the imidazolium cation. |

Advanced Applications in Chemical Engineering and Applied Sciences

Catalytic Applications and Reaction Media Development

1-Dodecyl-3-methylimidazolium (B1224283) iodide ([C12MIM][I]) and its derivatives are integral to the development of innovative catalytic systems. Their utility spans from acting as catalysts or catalyst supports to forming structured reaction environments like microemulsions, which offer unique advantages for chemical transformations. rsc.orgresearchgate.net These imidazolium-based salts are recognized for their versatility, serving as solvents, supports, or modifiers that can be tuned by altering the alkyl side chains and anions to control properties like hydrophobicity, viscosity, and basicity for specific catalytic needs. rsc.orgbohrium.com

Imidazolium (B1220033) salts such as 1-dodecyl-3-methylimidazolium iodide can play a direct or indirect role in catalysis. In many systems, they serve as precursors to N-heterocyclic carbenes (NHCs). The imidazolium cation, particularly those with an acidic proton at the C2 position, can form NHC complexes with various transition metals. acs.orgqub.ac.uk These metal-NHC complexes are often the true catalytic species in homogeneous catalysis, participating in a wide range of organic reactions. For instance, in palladium-catalyzed cross-coupling reactions, the ionic liquid can act as an electron-rich, neutral σ-donor ligand, forming a Pd-NHC carbene complex that drives the catalytic cycle. acs.orgqub.ac.uk

In heterogeneous catalysis, imidazolium salts are frequently immobilized on solid supports to create Supported Ionic Liquid (SIL) or Supported Ionic Liquid Phase (SILP) catalysts. researchgate.netmdpi.com This approach combines the advantages of homogeneous catalysis (high activity and selectivity of a dissolved molecular catalyst) with those of heterogeneous catalysis (ease of catalyst separation and recycling). researchgate.netnih.gov The ionic liquid, such as [C12MIM][I], is physically adsorbed or chemically grafted onto a porous support material like silica (B1680970) or a polymer. nih.gov This solid catalyst can then be used in conventional reactors, preventing the leaching of the ionic liquid and the dissolved metal catalyst, thereby enhancing reusability and making the process more sustainable. researchgate.netnih.gov

The amphiphilic nature of 1-dodecyl-3-methylimidazolium cations allows them to act as surfactants, forming thermodynamically stable, isotropic microemulsions. qub.ac.uk These systems, typically composed of an oil phase (e.g., heptane), a water phase, and the ionic liquid as the surfactant, create nanometer-sized droplets that serve as highly dynamic nanoreactors. qub.ac.ukresearchgate.net This microstructure is particularly advantageous for reactions involving immiscible reactants, as it provides a large interfacial area and can overcome solubility barriers. qub.ac.uk

Research has demonstrated the use of microemulsions formed with a derivative, 1-dodecyl-3-methylimidazolium bis(2,4,4-trimethylpentyl)phosphinate, as a reaction medium for palladium-catalyzed Suzuki cross-coupling reactions. researchgate.net These systems exhibit high reactivity even with low catalyst loadings, achieving excellent yields for various substrates. researchgate.net The phase behavior of these microemulsions can be temperature-dependent (thermomorphic), allowing for a tunable reaction and separation strategy. For example, a system can be a single phase at a higher reaction temperature for optimal catalysis and then revert to a multiphase system upon cooling, facilitating straightforward product separation and catalyst recycling. acs.orgqub.ac.uk

Table 1: Influence of Microemulsion Composition on Suzuki Coupling Reaction Yield

This table presents data from a study on a Suzuki coupling reaction within a microemulsion system. The reaction involved the coupling of an aryl halide with a boronic acid, catalyzed by palladium in a microemulsion stabilized by an ionic liquid similar to this compound. The data illustrates how adjusting the composition of the microemulsion (specifically the ratio of heptane) affects the product yield.

| Ionic Liquid System | Heptane Amount (α value) | Water Content | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| [C12mim][(iC8)2PO2] | 0.500 | Standard | 80 | >99 | acs.orgqub.ac.uk |

| [C12mim][(iC8)2PO2] | 0.375 | Standard | 80 | Higher than standard α | acs.orgqub.ac.uk |

| [C12dmim][(iC8)2PO2] | 0.500 | Standard | 80 | 95 | acs.orgqub.ac.uk |

| [C12dmim][(iC8)2PO2] | 0.375 | Standard | 80 | Higher than standard α | acs.orgqub.ac.uk |

A key driver for using ionic liquids in catalysis is the potential for catalyst retention and recycling, a cornerstone of green chemistry. By supporting the ionic liquid on a solid matrix, a heterogeneous catalyst is created that can be easily filtered or separated from the reaction mixture. researchgate.netnih.gov This technique of creating a Supported Ionic Liquid-Like Phase (SILLP), where the ionic liquid is chemically grafted to the support, is particularly effective at preventing leaching and ensuring the long-term stability of the catalyst. nih.gov

The recyclability of such systems has been demonstrated in various reactions. For example, catalysts immobilized on supports can often be reused for multiple cycles without a significant drop in catalytic activity. mdpi.comnih.gov In the context of microemulsion catalysis, the choice of the imidazolium cation is crucial for catalyst retention. Studies have shown that while some ionic liquids like 1-dodecyl-3-methylimidazolium bis(2,4,4-trimethylpentyl)phosphinate can lead to leaching of the palladium catalyst into the product phase, a closely related structure without the acidic C2 proton, 1-dodecyl-2,3-dimethylimidazolium bis(2,4,4-trimethylpentyl)phosphinate, prevents this issue, allowing for successful catalyst recycling. acs.org This highlights the importance of molecular design in creating efficient and recyclable catalytic systems.

Imidazolium-based ionic liquids can also participate in or facilitate acid-catalyzed reactions. The acidity can be intrinsic to the cation, particularly the proton at the C2 position of the imidazolium ring, which can activate substrates. mdpi.com Alternatively, Brønsted or Lewis acidic functionalities can be incorporated into the cation or anion of the ionic liquid, creating "task-specific" acid catalysts. nih.gov

Electrochemical System Development and Energy Conversion

The high ionic conductivity, low volatility, and electrochemical stability of ionic liquids make them excellent candidates for use in electrochemical devices, particularly in the field of solar energy conversion.

This compound is particularly effective as a component in electrolytes for dye-sensitized solar cells (DSSCs). lookchem.com In a typical DSSC, the electrolyte's primary role is to regenerate the photo-oxidized dye and transport charge between the photoanode and the cathode. sigmaaldrich.com The standard electrolyte is based on the iodide/triiodide (I⁻/I₃⁻) redox couple, making iodide-based ionic liquids a natural fit. sigmaaldrich.comrsc.org

The use of [C12MIM][I] offers several advantages over traditional volatile organic solvents. Its negligible vapor pressure enhances the long-term stability and safety of the solar cell by preventing electrolyte leakage and evaporation. mdpi.com Furthermore, this compound is an ionic liquid crystal that can form a self-assembled smectic A phase. lookchem.com This ordered, interdigitated bilayer structure acts as an effective hole-transporting layer, facilitating efficient charge transport and contributing to high ionic conductivity. lookchem.com

Research has shown that incorporating long-alkyl-chain imidazolium iodides into DSSC electrolytes is a viable strategy for improving performance. mdpi.com One study noted that adding a gelator to an electrolyte containing this compound and iodine led to an increase in the short-circuit current density (Jsc), a key performance metric for solar cells. mdpi.com This improvement was attributed to the favorable organization of the electrolyte's structure. mdpi.com The unique properties of [C12MIM][I] thus allow for the formulation of stable and efficient electrolytes, contributing directly to the enhancement of photovoltaic performance in DSSCs. lookchem.comresearchgate.net

Table 2: Effect of Electrolyte Additive on DSSC Performance

This table summarizes findings on how modifying an electrolyte containing this compound ([C12MIM][I]) with a gelator affects the performance of a Dye-Sensitized Solar Cell (DSSC). The key performance parameter shown is the short-circuit current density (Jsc).

| Electrolyte Composition | Short-Circuit Current Density (Jsc) (mA·cm⁻²) | Observation | Reference |

|---|---|---|---|

| [C12MIM][I] with Iodine | 7.0 | Baseline performance | mdpi.com |

| [C12MIM][I] with Iodine and Gelator | 7.7 | Increment in Jsc attributed to structural organization | mdpi.com |

Separation Processes and Extraction Technologies

The unique properties of this compound, particularly its surfactant-like nature due to the long alkyl chain, make it a candidate for various separation and extraction processes.

Carbon Dioxide (CO2) Capture and Absorption Mechanism Studies

Research has consistently shown that increasing the length of the alkyl chain on the imidazolium cation enhances CO₂ solubility. nih.govscispace.com This is attributed to the increase in free volume in the ionic liquid, which can accommodate more CO₂ molecules. Therefore, the dodecyl chain in this compound is expected to contribute positively to its CO₂ absorption capacity. For instance, studies on the [Cₙ-mim][Tf₂N] series have demonstrated this trend. scispace.com The primary mechanism for CO₂ capture in non-functionalized imidazolium ionic liquids is physical absorption, where the CO₂ molecule interacts with the ionic liquid through van der Waals forces and Lewis acid-base interactions.

Enhanced Oil Recovery (EOR) Formulations and Interfacial Tension Reduction Strategies

The amphiphilic nature of this compound, with its hydrophilic imidazolium head and long hydrophobic dodecyl tail, makes it an effective surfactant for enhanced oil recovery (EOR). Its primary role in EOR is to reduce the interfacial tension (IFT) between oil and water, which helps to mobilize trapped oil in reservoir pores.

Studies on similar 1-dodecyl-3-methylimidazolium salts have demonstrated significant IFT reduction and additional oil recovery. For example, formulations containing 1-dodecyl-3-methylimidazolium bromide ([C₁₂mim]Br) have been shown to reduce IFT and improve oil recovery in carbonate reservoirs. researchgate.net The choice of the halide anion also plays a role, with studies indicating that the surface activity of 1-dodecyl-3-methylimidazolium halides increases in the order Cl⁻ < Br⁻ < I⁻. This suggests that this compound would be even more effective at reducing IFT than its bromide or chloride counterparts.

| Ionic Liquid Formulation | Interfacial Tension (mN/m) | Additional Oil Recovery (% OOIP) | Reference |

|---|---|---|---|

| 0.8 wt% AOT/[C₁₂mim]Br/LF2 blend in SSW | 1.14 x 10⁻² | 11.5 | researchgate.net |

| 0.05 wt% [C₁₂mim]Cl, 0.05 wt% Al₂O₃, 1.0 wt% PVP in brine | Not specified | 14.8 | researchgate.net |

Selective Extraction and Purification of Chemical Compounds

The tunable nature of ionic liquids makes them attractive solvents for the selective extraction of various compounds. While specific studies on this compound for this purpose are limited, research on similar imidazolium-based ionic liquids provides a framework for its potential applications.

The extraction efficiency of ionic liquids is determined by the interactions between the ionic liquid, the solute, and the initial solvent matrix. For the extraction of metal ions, functionalized imidazolium cations with chelating groups have shown high efficiency. rsc.org In the case of organic molecules like phenolic compounds, the extraction is influenced by hydrogen bonding and π-π interactions. mdpi.comresearchgate.net The choice of anion is also critical, as it affects the polarity and hydrogen bond accepting ability of the ionic liquid. For instance, in the extraction of phenol, imidazolium salts with bromide anions have shown higher efficiency than those with tetrafluoroborate (B81430) or hexafluorophosphate (B91526) anions. mdpi.com The long dodecyl chain of this compound would enhance its affinity for non-polar molecules, making it potentially suitable for the extraction of organic compounds from aqueous solutions.

Biomass Valorization and Biofuel Production

The conversion of lignocellulosic biomass into biofuels and valuable chemicals is a key area of green chemistry. Ionic liquids have emerged as effective solvents for the pretreatment of biomass, a crucial step to overcome its recalcitrance.

Pre-treatment Methodologies for Lignocellulosic Biomass Dissolution and Fractionation

Imidazolium-based ionic liquids have been extensively studied for their ability to dissolve and fractionate lignocellulosic biomass into its main components: cellulose (B213188), hemicellulose, and lignin (B12514952). nih.govresearchgate.netfrontiersin.org The dissolution mechanism involves the disruption of the extensive hydrogen bond network in cellulose by the anions of the ionic liquid. The cation also plays a role in the solvation process.

Studies comparing different anions have shown that basic anions like acetate (B1210297) are highly effective in dissolving cellulose. nih.gov Halide anions, including chloride and bromide, are also capable of dissolving biomass. nih.govresearchgate.net While specific data on the fractionation efficiency of this compound is not available, the general principles suggest its potential. The iodide anion, being a halide, can participate in hydrogen bond disruption. The long dodecyl chain of the cation could potentially enhance the dissolution of the more hydrophobic lignin component of the biomass.

Research on various imidazolium-based ionic liquids has shown that the choice of both cation and anion can be tailored to selectively fractionate biomass components. For example, some protic ionic liquids have been shown to selectively extract lignin, leaving behind a cellulose-rich solid. nih.gov This selective fractionation is highly desirable for an efficient biorefinery. The combination of the long alkyl chain and the halide anion in this compound presents an interesting candidate for further investigation in the tailored fractionation of lignocellulosic biomass.

Direct Conversion of Biomass to Biofuels and Bio-based Chemicals

Ionic liquids, including the 1-alkyl-3-methylimidazolium class, serve as powerful solvents for the direct conversion of biomass into valuable platform chemicals and biofuels. nih.govrsc.org A key application is the production of 5-hydroxymethylfurfural (B1680220) (5-HMF) from carbohydrates, a critical intermediate for synthesizing a wide range of chemicals and fuels. rsc.orgnih.gov Ionic liquids, particularly those with halide anions, are highly effective in dissolving carbohydrates like glucose, fructose, and even raw biomass, and facilitating their dehydration to 5-HMF under relatively mild conditions. nih.govnih.gov

Furthermore, research has focused on developing "one-pot" processes where the ionic liquid is used for pretreatment, followed by enzymatic saccharification and microbial fermentation in the same vessel. lbl.govlbl.gov This consolidated bioprocessing approach minimizes water usage and waste generation by eliminating the need for extensive washing steps between stages. lbl.gov The development of biocompatible ionic liquids has been crucial for this technology, enabling the enzymes and microbes to function effectively in the presence of the solvent. lbl.gov This integrated strategy has successfully produced cellulosic ethanol (B145695) at high titers, demonstrating a significant advancement toward economically viable biofuel production. lbl.gov

Table 2: Examples of Bio-based Products from Direct Conversion in Ionic Liquids

| Feedstock | Ionic Liquid Class | Key Product(s) | Significance |

| Carbohydrates (Glucose, Fructose) | Imidazolium Halides | 5-Hydroxymethylfurfural (HMF) nih.gov | Platform chemical for fuels and polymers rsc.org |

| Starch, Inulin, Cellulose | Imidazolium Chloride | 5-Hydroxymethylfurfural (HMF) nih.gov | Conversion from complex polysaccharides |

| Lignocellulosic Biomass (e.g., Switchgrass) | Cholinium-based ILs | Cellulosic Ethanol lbl.gov | "One-pot" high-gravity biofuel production lbl.gov |

| Biomass | Various | Furfurals, Levulinic Acid paperdigest.orgrsc.org | Versatile chemical intermediates rsc.org |

Material Science and Engineering Applications

The unique molecular structure of this compound, featuring an ionic head and a long nonpolar alkyl chain, makes it a valuable building block in materials science for creating functional materials with ordered structures and tailored properties.